Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a cyano group at the 6-position and an ethyl ester group at the 2-position, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoesters in the presence of a base, followed by cyclization and subsequent functionalization to introduce the cyano group . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Scientific Research Applications
Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the imidazo[1,2-a]pyridine scaffold are crucial for its biological activity . The compound can inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects . For example, it may inhibit kinases or other proteins involved in cell signaling, thereby exerting anticancer or antimicrobial effects .
Comparison with Similar Compounds
- Ethyl 5-formylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
- Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Comparison: Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the cyano group at the 6-position, which imparts distinct chemical and biological properties . Compared to its analogues, this compound may exhibit enhanced biological activity or different reactivity patterns, making it a valuable molecule for various applications .
Biological Activity
Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic organic compound, has garnered attention for its notable biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a pyridine ring fused to an imidazole moiety, with a cyano group and an ethyl ester substituent. Its molecular formula is and it has a molecular weight of approximately 215.21 g/mol . The presence of both electron-withdrawing (cyano) and electron-donating (ethyl) groups enhances its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated submicromolar inhibitory activity against tumor cells . The mechanism of action often involves the modulation of key signaling pathways associated with cancer progression, particularly the phosphatidylinositol 3-kinase (PI3K) pathway .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to interact with specific biological targets that regulate inflammatory responses. By influencing pathways related to cytokine production and immune cell activation, this compound may serve as a potential therapeutic agent for inflammatory diseases .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways. For example, studies suggest that it can inhibit enzymes involved in cancer cell survival and proliferation .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds in the imidazo-pyridine class. Below is a comparison highlighting key features:
Compound Name | Key Features |
---|---|
Ethyl 6-Cyanoimidazo[1,2-b]pyridine-3-carboxylate | Similar framework but different substitution pattern |
Imidazo[1,2-a]pyridine | Core structure without additional functional groups |
6-Methylimidazo[1,2-a]pyridine | Methyl substitution alters reactivity and biological activity |
This table illustrates how the unique combination of functional groups in this compound enhances its reactivity compared to similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed IC50 values ranging from 0.09 μM to 0.43 μM against various tumor cell lines, indicating strong anticancer potential .
- Inflammation Modulation : Research has indicated that this compound can downregulate pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, providing insights into its mechanism as a therapeutic agent .
Properties
IUPAC Name |
ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-6-8(5-12)3-4-10(14)13-9/h3-4,6-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFWEISJHSMCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441062 | |
Record name | Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214958-33-5 | |
Record name | Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214958-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.